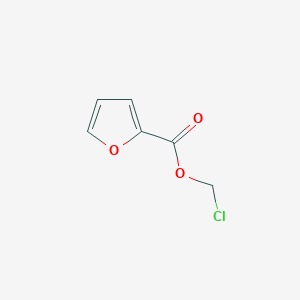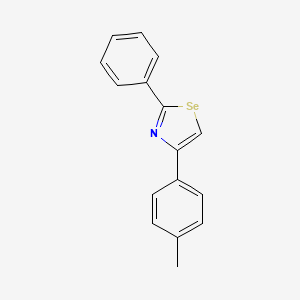
4-(4-Methylphenyl)-2-phenyl-1,3-selenazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenyl)-2-phenyl-1,3-selenazole is an organic compound that belongs to the class of selenazoles Selenazoles are heterocyclic compounds containing selenium, which is known for its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-2-phenyl-1,3-selenazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with phenylselenyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylphenyl)-2-phenyl-1,3-selenazole can undergo various chemical reactions, including:
Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the selenazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Regeneration of the original selenazole.
Substitution: Various substituted selenazoles depending on the reagents used.
Applications De Recherche Scientifique
4-(4-Methylphenyl)-2-phenyl-1,3-selenazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-(4-Methylphenyl)-2-phenyl-1,3-selenazole involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the selenazole ring can participate in redox reactions, influencing cellular processes related to oxidative stress. The compound may also interact with specific proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar structural features.
4-Methylmethcathinone: A substituted cathinone with related chemical properties.
Uniqueness
4-(4-Methylphenyl)-2-phenyl-1,3-selenazole is unique due to the presence of the selenium atom in its structure This imparts distinct chemical and biological properties, differentiating it from other similar compounds
Propriétés
Numéro CAS |
138278-73-6 |
|---|---|
Formule moléculaire |
C16H13NSe |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
4-(4-methylphenyl)-2-phenyl-1,3-selenazole |
InChI |
InChI=1S/C16H13NSe/c1-12-7-9-13(10-8-12)15-11-18-16(17-15)14-5-3-2-4-6-14/h2-11H,1H3 |
Clé InChI |
MYALBWXQRQOBGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C[Se]C(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
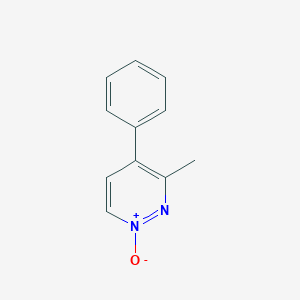
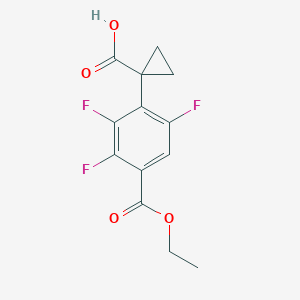

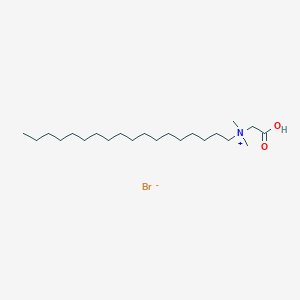
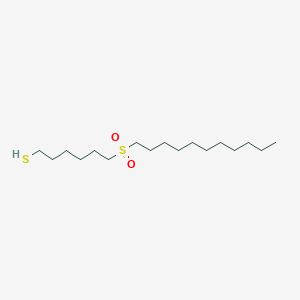
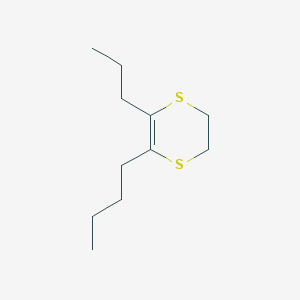

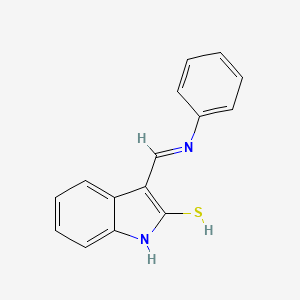
![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
